(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride chemical properties
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride chemical properties
An In-depth Technical Guide to (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery, the demand for structurally unique and stereochemically pure building blocks is paramount. Non-proteinogenic amino acids, particularly those with constrained cyclic scaffolds, offer a strategic advantage in the design of novel therapeutics. These structures provide conformational rigidity, which can lead to enhanced binding affinity, improved metabolic stability, and refined selectivity for biological targets. It is within this context that (1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride emerges as a molecule of significant interest. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing core chemical properties, analytical methodologies, and practical insights into its application.
Core Chemical and Physical Properties
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a chiral, non-natural amino acid derivative. The cyclopentane ring constrains the geometry of the amino and carboxylic acid groups, presenting them in a specific spatial orientation that is crucial for molecular recognition in biological systems. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental handling and formulation.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | (1R,3R)-3-aminocyclopentane-1-carboxylic acid hydrochloride | N/A |
| CAS Number | 1625682-44-1 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥97% or ≥98% | [2] |
| Storage | Inert atmosphere, Room Temperature. Keep in a dry, cool, well-ventilated place. | [2][3] |
Spectroscopic and Analytical Characterization
A robust analytical characterization is the bedrock of chemical research, ensuring identity, purity, and structural integrity. The following section details the expected spectroscopic signatures for this molecule, providing a framework for its empirical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[4]
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¹H NMR Spectroscopy : The proton NMR spectrum provides information about the electronic environment of hydrogen atoms.
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Carboxyl Proton (-COOH) : A characteristically broad singlet is expected far downfield, typically in the 10-12 ppm range, due to the acidic nature of the proton.[5] Its position is highly dependent on solvent and concentration.
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Alpha-Protons (-CH-) : The protons on the carbons adjacent to the carbonyl group and the amino group will be deshielded, appearing in the 2.0-3.5 ppm region.[6]
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Cyclopentane Ring Protons (-CH₂-) : The remaining methylene protons on the cyclopentane ring will resonate further upfield, likely between 1.5 and 2.5 ppm. Complex splitting patterns (multiplets) are expected due to coupling between adjacent, non-equivalent protons.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum identifies the different carbon environments.
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Carbonyl Carbon (-COOH) : The carboxyl carbon is the most deshielded, appearing in the 165-185 ppm range.[5]
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Cyclopentane Ring Carbons : The carbons of the cyclopentane ring will resonate in the aliphatic region, typically between 20-60 ppm. The carbons bearing the amino and carboxyl groups will be further downfield than the other ring carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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O-H Stretch (Carboxylic Acid) : A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
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N-H Stretch (Ammonium Salt) : Broad absorptions between 3000-3300 cm⁻¹ corresponding to the stretches of the R-NH₃⁺ group.
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C=O Stretch (Carboxylic Acid) : A strong, sharp absorption band between 1710-1760 cm⁻¹. The exact position can indicate whether the acid is in a dimeric (hydrogen-bonded, ~1710 cm⁻¹) or monomeric state.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.
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Molecular Ion Peak (M⁺) : The analysis would be expected to show a peak corresponding to the free amine form (C₆H₁₁NO₂) at m/z ≈ 129.16. The hydrochloride salt itself is typically not observed directly.
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Fragmentation : A common fragmentation pathway for carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺).[6]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Region/Value | Rationale |
| ¹H NMR | -COOH | 10-12 ppm (broad singlet) | Acidic proton, deshielded.[5] |
| Ring -CH- | 2.0-3.5 ppm | Adjacent to electron-withdrawing groups.[6] | |
| Ring -CH₂- | 1.5-2.5 ppm | Aliphatic protons. | |
| ¹³C NMR | -COOH | 165-185 ppm | Deshielded carbonyl carbon.[5] |
| Ring Carbons | 20-60 ppm | Aliphatic sp³ carbons. | |
| IR | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid H-bonding.[5] |
| C=O stretch | 1710-1760 cm⁻¹ (strong, sharp) | Carbonyl group of the acid.[5] | |
| MS | Free Amine MW | m/z ≈ 129.16 | Mass of the non-salt form. |
Conceptual Synthesis and Workflow
(1R,3R)-3-aminocyclopentanecarboxylic acid hydrochloride is a synthetic intermediate, meaning its value lies in its use for constructing more complex molecules.[7] While specific, proprietary synthesis routes are seldom published, a logical, conceptual workflow can be outlined based on established principles of stereoselective organic chemistry. The key challenge is the precise installation of two stereocenters on a five-membered ring.
Caption: A conceptual workflow for the stereoselective synthesis of the target molecule.
Applications in Scientific Research and Drug Development
The unique, constrained structure of this amino acid makes it a valuable tool in several areas of research.
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Peptidomimetics and Drug Design : As a non-natural amino acid, it can be incorporated into peptides to create peptidomimetics. This can enhance resistance to enzymatic degradation and lock the peptide into a bioactive conformation, improving its therapeutic properties. It is a key building block in the development of novel therapeutic agents.[8]
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Neuroscience Research : Cyclic amino acids are often investigated for their potential to interact with receptors and transporters in the central nervous system. This compound is explored for its potential neuroprotective effects, making it relevant in research for treating conditions like Alzheimer's and Parkinson's disease.[9]
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Chiral Synthesis : It serves as a valuable chiral building block, providing a pre-defined stereochemical scaffold for the synthesis of complex, enantiomerically pure molecules, which is essential in modern drug formulation.[8]
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Biochemical Probes : Its ability to mimic natural amino acids allows it to be used as a probe to study enzyme activity, protein interactions, and metabolic pathways.[8]
Sources
- 1. cenmed.com [cenmed.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]

